molecular formula C16H26N4O3S B2937087 tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate CAS No. 1353985-37-1

tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate

Cat. No.: B2937087
CAS No.: 1353985-37-1
M. Wt: 354.47
InChI Key: DFUKEPVFNQZJHT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate (CAS: 1353985-37-1) is a heterocyclic compound featuring a piperazine ring substituted with a methyl group and a pyrimidine moiety. The pyrimidine ring is further functionalized with a methoxy (-OCH₃) group at position 6 and a methylthio (-SCH₃) group at position 2. Its molecular formula is C₁₆H₂₆N₄O₃S, with a molecular weight of 354.47 g/mol .

Properties

IUPAC Name

tert-butyl 4-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-11-10-19(7-8-20(11)15(21)23-16(2,3)4)12-9-13(22-5)18-14(17-12)24-6/h9,11H,7-8,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUKEPVFNQZJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=NC(=N2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Methoxy and Methylthio Groups: The methoxy group is usually introduced via a nucleophilic substitution reaction, while the methylthio group can be added through a thiolation reaction using methylthiolating agents.

    Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Final Coupling Reaction: The final step involves coupling the synthesized pyrimidine derivative with the piperazine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazine ring, potentially leading to the formation of dihydropyrimidine or reduced piperazine derivatives.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Dihydropyrimidine Derivatives: From reduction of the pyrimidine ring.

    Substituted Piperazines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Pharmacology: Investigated for its potential as a therapeutic agent due to its biological activity against various targets.

    Drug Development: Used in the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Physicochemical Characteristics

  • LogP : Estimated to be moderately lipophilic (comparable analogs with chloro substituents have LogP ~2.91) .
  • Hydrogen Bonding : The methoxy and methylthio groups influence polarity, while the piperazine nitrogen atoms provide hydrogen-bonding capability.
  • Storage : Stable under dry conditions at 2–8°C .

Synthetic Relevance
The compound is synthesized via coupling reactions involving tert-butyl piperazine derivatives and functionalized pyrimidine intermediates. For example, similar compounds are prepared using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or condensation with propylphosphonic anhydride (T3P®) .

Structural and Functional Analogues

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Pyrimidine Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate 6-Cl, 2-SCH₃ C₁₄H₂₁ClN₄O₂S 344.86 LogP = 2.91; higher electrophilicity
tert-Butyl 4-(5-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate 5-Cl (no methylthio) C₁₄H₂₁ClN₄O₂ 324.80 Altered regiochemistry; potential kinase inhibition
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate 2-NH₂, 4-(2-hydroxyphenyl) C₂₁H₂₈N₆O₃ 412.49 Antimicrobial activity; intramolecular H-bonding
tert-Butyl (R)-4-((4-iodophenyl)carbamoyl)-2-methylpiperazine-1-carboxylate Iodophenyl carbamoyl substituent C₁₈H₂₅IN₃O₃ 458.09 High molecular weight; Spns2 inhibitor
Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Electron-Withdrawing vs. Methylthio (-SCH₃) Group: This lipophilic substituent improves membrane permeability but may reduce aqueous solubility. Its absence in the 5-chloro analog (CAS: N/A) simplifies synthesis but limits sulfur-mediated interactions .

Biological Activity The 2-amino-4-hydroxyphenyl analog (CAS: N/A) exhibits antimicrobial activity due to hydrogen bonding with bacterial targets, a feature absent in the methoxy/methylthio derivative . The iodophenyl carbamoyl derivative (CAS: N/A) shows inhibitory activity against Spns2, highlighting the role of heavy atoms in target binding .

Synthetic Accessibility

  • Chloro-substituted pyrimidines (e.g., CAS: 932046-78-1) are typically synthesized via SNAr reactions, whereas methoxy groups require milder conditions (e.g., Pd-catalyzed couplings) .
  • The tert-butyl carboxylate group in all analogs serves as a protective moiety, enabling selective deprotection for further functionalization .

Physicochemical and Pharmacokinetic Trends
  • Lipophilicity : Methoxy and methylthio groups increase LogP compared to polar substituents (e.g., -NH₂ or -OH), enhancing blood-brain barrier penetration but risking CYP450 metabolism .
  • Solubility: Hydroxyphenyl and amino groups improve aqueous solubility via hydrogen bonding, whereas chloro and methylthio analogs require formulation optimization .

Biological Activity

Chemical Identity and Properties

  • IUPAC Name : tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
  • CAS Number : 1353985-37-1
  • Molecular Formula : C16_{16}H26_{26}N4_{4}O3_{3}S
  • Molecular Weight : 354.47 g/mol

This compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities. The presence of the pyrimidine and methoxy groups contributes to its pharmacological potential.

Antiviral Activity

Recent studies have highlighted the antiviral properties of various pyrimidine derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant activity against viruses such as HIV and the tobacco mosaic virus (TMV).

A specific study demonstrated that certain pyrimidine derivatives exhibited an EC50_{50} (half-maximal effective concentration) of approximately 3.98 μM against HIV, indicating their potential as antiviral agents .

Anticancer Activity

Piperazine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that compounds with structural similarities can inhibit cell proliferation in various cancer cell lines. For example, a related compound demonstrated a significant reduction in cell viability at concentrations as low as 10 μM in MCF-7 breast cancer cells .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds like this can inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Receptor Modulation : The structure may allow it to interact with specific receptors, modulating signaling pathways that affect cell growth and survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • The tert-butyl group enhances lipophilicity, facilitating membrane permeability.
  • The methoxy and methylthio groups may contribute to the compound's binding affinity to biological targets, enhancing its efficacy.

Table 1: Biological Activity Summary

Activity TypeEC50_{50} / IC50_{50}Reference
Antiviral (HIV)3.98 μM
Anticancer (MCF-7 cells)10 μM
TMV InhibitionEC50_{50} ~58.7 μg/mL

Case Study: Antiviral Efficacy

In a controlled study, a series of piperazine derivatives were tested for their antiviral efficacy against HIV. The compound this compound was included in the screening process, revealing promising results with an EC50_{50} value indicating effective inhibition at low concentrations.

Case Study: Cancer Cell Proliferation

Another study focused on the anticancer effects of related piperazine compounds. The results showed that compounds structurally related to this compound reduced proliferation rates in various cancer cell lines significantly.

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